

# A Guide to the Spectroscopic Characterization of 4-(3-Methoxyphenyl)aniline

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## Compound of Interest

Compound Name: 4-(3-Methoxyphenyl)aniline

Cat. No.: B249667

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## Introduction: The Analytical Profile of a Key Synthetic Intermediate

**4-(3-Methoxyphenyl)aniline**, a substituted diphenylamine, serves as a crucial structural motif and building block in the synthesis of a wide array of functional materials and pharmaceutical compounds.<sup>[1][2]</sup> Its unique electronic and structural properties, derived from the electron-donating methoxy and amino groups bridged by a biphenyl system, make it a compound of significant interest. Accurate structural confirmation and purity assessment are paramount in any research or development pipeline. This guide provides an in-depth analysis of the characterization of **4-(3-Methoxyphenyl)aniline** using two core analytical techniques: Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS).

This document moves beyond a simple recitation of data. It is designed to provide researchers and drug development professionals with a foundational understanding of why the spectra appear as they do, linking empirical data back to the molecular structure and the fundamental principles of each technique. We will explore detailed experimental protocols, interpret the resulting spectra with field-proven insights, and present the data in a clear, accessible format.

## Part 1: Molecular Vibrational Analysis via FT-IR Spectroscopy

FT-IR spectroscopy is a powerful, non-destructive technique that provides a unique "molecular fingerprint" by probing the vibrational modes of a molecule's chemical bonds.<sup>[3]</sup> When exposed

to infrared radiation, specific bonds absorb energy at characteristic frequencies, causing them to stretch or bend. The resulting spectrum of absorption versus wavenumber is unique to the compound's structure, making FT-IR an indispensable tool for functional group identification.

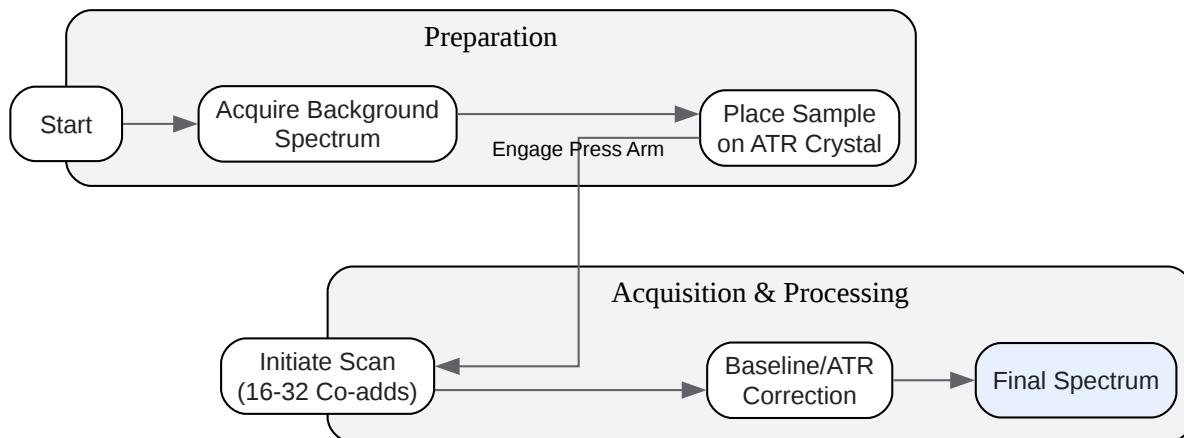
## Experimental Protocol: Acquiring the FT-IR Spectrum

The following protocol outlines a standard procedure for analyzing a solid sample like **4-(3-Methoxyphenyl)aniline** using an Attenuated Total Reflectance (ATR) FT-IR spectrometer, a common and convenient method that requires minimal sample preparation.

Methodology: ATR-FTIR

- Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics. Perform a background scan to acquire a spectrum of the ambient environment (primarily H<sub>2</sub>O and CO<sub>2</sub>), which will be automatically subtracted from the sample spectrum.
- Sample Preparation: Place a small, representative amount of crystalline **4-(3-Methoxyphenyl)aniline** powder directly onto the ATR crystal (e.g., diamond or germanium).
- Sample Engagement: Lower the ATR press arm until it makes firm and even contact with the sample, ensuring good optical contact between the sample and the crystal surface.
- Data Acquisition: Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is collected over a standard range, typically 4000–400 cm<sup>-1</sup>, with a resolution of 4 cm<sup>-1</sup>.
- Post-Acquisition Processing: After the scan is complete, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Process the acquired spectrum using the instrument software, which may include baseline correction or ATR correction if necessary.

## Diagram: FT-IR Experimental Workflow

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Caption: Workflow for acquiring an ATR-FT-IR spectrum.

## Spectral Interpretation for 4-(3-Methoxyphenyl)aniline

The FT-IR spectrum of **4-(3-Methoxyphenyl)aniline** is rich with information, confirming the presence of its key functional groups: a secondary aromatic amine, a methoxy-substituted aromatic ring, and an unsubstituted aromatic ring.

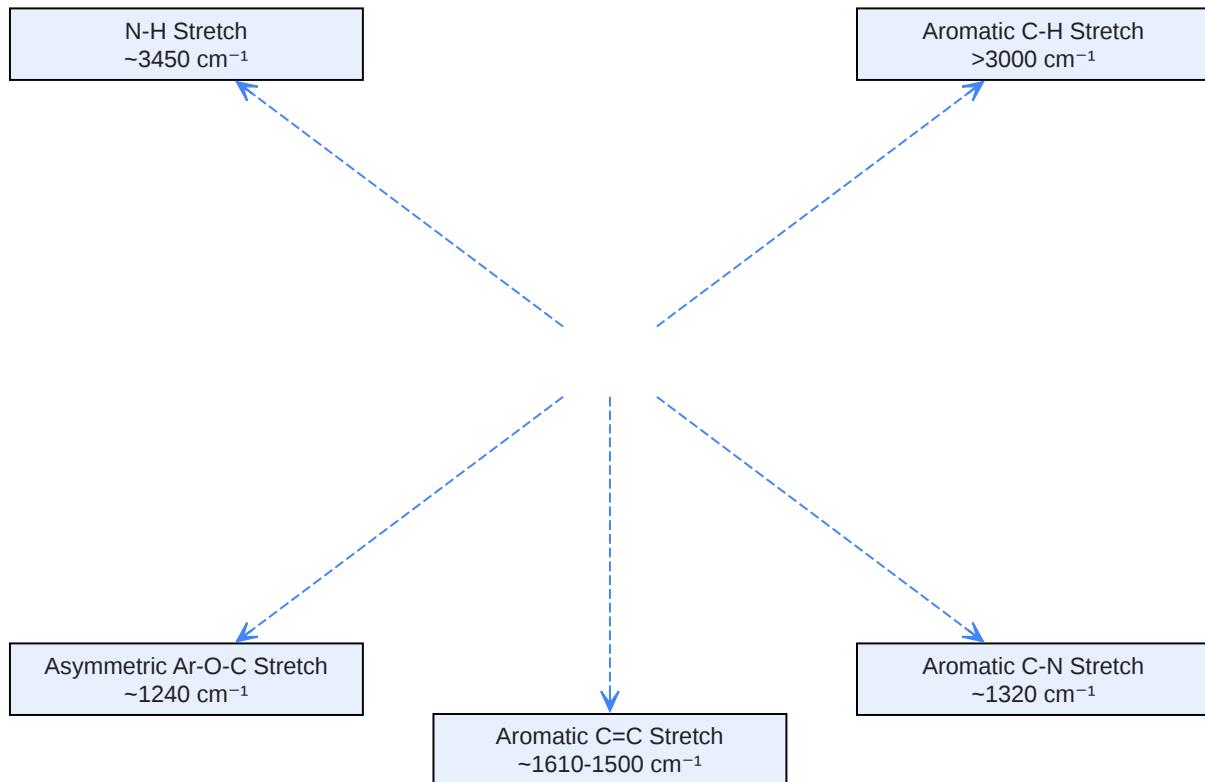
Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment	Structural Feature
~3450	Medium, Sharp	N-H Stretching	Secondary Aromatic Amine
3100–3000	Weak-Medium	Aromatic C-H Stretching	Benzene Rings
2960–2820	Weak-Medium	Asymmetric & Symmetric C-H Stretching	Methoxy (-OCH <sub>3</sub> ) Group
~1610, ~1580, ~1500	Strong-Medium	C=C Aromatic Ring Stretching; N-H Bending	Benzene Rings & Amine
~1320	Strong	Aromatic C-N Stretching	Aryl-Amine Bond
~1240	Strong	Asymmetric Aryl-O-C Stretching	Aryl Ether Bond
~1040	Medium	Symmetric Aryl-O-C Stretching	Aryl Ether Bond
900–675	Strong-Medium	Aromatic C-H Out-of-Plane (OOP) Bending	Ring Substitution Pattern

#### Analysis of Key Regions:

- N-H Region (3500-3300 cm<sup>-1</sup>): The presence of a single, relatively sharp absorption peak around 3450 cm<sup>-1</sup> is a definitive indicator of a secondary amine (R<sub>2</sub>N-H).[4][5] This distinguishes it from primary amines, which show two peaks (symmetric and asymmetric stretches), and tertiary amines, which show none.[6]
- C-H Stretching Region (3100-2800 cm<sup>-1</sup>): The spectrum exhibits weak to medium peaks above 3000 cm<sup>-1</sup>, characteristic of C(sp<sup>2</sup>)-H stretching on the aromatic rings. Just below 3000 cm<sup>-1</sup>, weaker absorptions corresponding to the C(sp<sup>3</sup>)-H stretching of the methoxy group's methyl protons are observed.

- Fingerprint Region (1650-600  $\text{cm}^{-1}$ ): This complex region contains the most diagnostic information.
  - Aromatic C=C Stretching: Strong bands around 1610, 1580, and 1500  $\text{cm}^{-1}$  are classic for aromatic ring systems. The N-H bending vibration often overlaps with these peaks.[7]
  - C-N and C-O Stretching: The most intense and structurally significant peaks in this region are the C-N and C-O stretching vibrations. A strong band around 1320  $\text{cm}^{-1}$  is assigned to the aromatic C-N stretch.[5] The aryl ether linkage is confirmed by two prominent absorptions: a strong, broad band around 1240  $\text{cm}^{-1}$  due to the asymmetric Ar-O-C stretch, and a medium band near 1040  $\text{cm}^{-1}$  from the symmetric stretch.[3]
  - Out-of-Plane Bending: The pattern of strong absorptions between 900  $\text{cm}^{-1}$  and 675  $\text{cm}^{-1}$  is determined by the substitution patterns on the two aromatic rings (1,3-disubstituted and 1,4-disubstituted), providing further structural confirmation.

## Diagram: Key Vibrational Modes of 4-(3-Methoxyphenyl)aniline



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Caption: Key FT-IR vibrational modes for **4-(3-Methoxyphenyl)aniline**.

## Part 2: Structural Elucidation via Mass Spectrometry

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments.<sup>[8]</sup> For a molecule like **4-(3-Methoxyphenyl)aniline**, Electron Ionization (EI) is a common method. In EI-MS, high-energy electrons bombard the molecule, ejecting an electron to form a radical cation known as the molecular ion ( $M^{+\cdot}$ ). The internal energy imparted during ionization causes the molecular ion to break apart into smaller, characteristic fragment ions. The resulting mass spectrum is a plot of ion abundance versus m/z, which allows for the determination of the molecular weight and provides clues to the molecule's structure.

## Experimental Protocol: Acquiring the EI Mass Spectrum

Methodology: Direct Infusion EI-MS

- Instrument Tuning: Calibrate and tune the mass spectrometer using a known reference standard (e.g., perfluorotributylamine, PFTBA) to ensure mass accuracy.
- Sample Preparation: Dissolve a small amount of **4-(3-Methoxyphenyl)aniline** in a suitable volatile solvent (e.g., methanol or dichloromethane) to create a dilute solution.
- Sample Introduction: Introduce the sample into the ion source. For a stable solid, this can be done via a direct insertion probe (DIP) or by injecting the solution into a heated gas chromatography (GC) inlet without a column. The sample is vaporized by heat under high vacuum.
- Ionization: The vaporized molecules enter the ion source, where they are bombarded by a 70 eV electron beam, leading to the formation of the molecular ion and subsequent fragments.
- Mass Analysis: The generated ions are accelerated into the mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.
- Detection: The separated ions strike a detector, generating a signal that is proportional to their abundance. The instrument software plots this data to produce the mass spectrum.

## Mass Spectrum Interpretation for **4-(3-Methoxyphenyl)aniline**

The molecular formula of **4-(3-Methoxyphenyl)aniline** is  $C_{13}H_{13}NO$ , giving it a nominal molecular weight of 199 amu.

**The Nitrogen Rule:** This rule states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. The expected molecular ion peak at m/z 199 is consistent with the presence of a single nitrogen atom.<sup>[9]</sup>

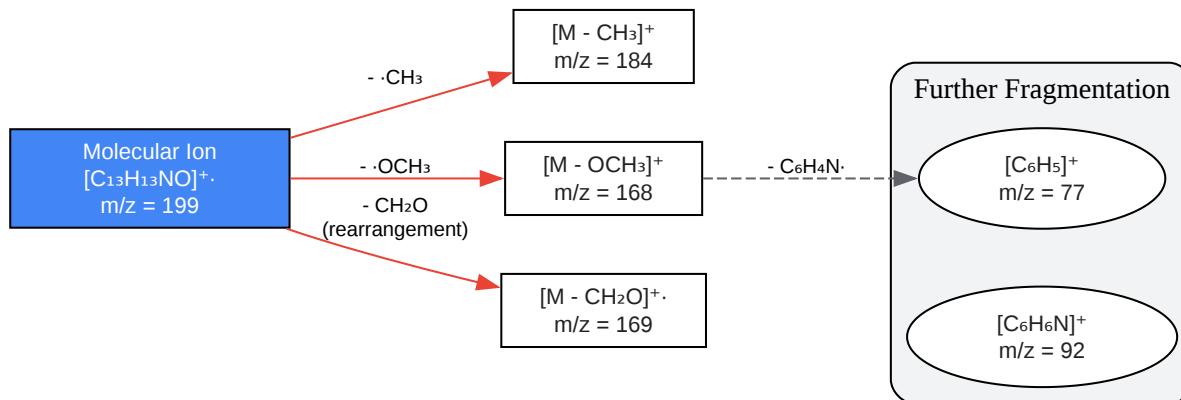
**Predicted Fragmentation Pathway:** The stability of the aromatic rings suggests that the molecular ion peak should be prominent.<sup>[10]</sup> Fragmentation will occur at the molecule's weaker bonds, primarily the C-N and C-O bonds and the methoxy group.

m/z (Mass-to-Charge Ratio)	Proposed Fragment Ion Structure	Loss from Molecular Ion
199	$[\text{C}_{13}\text{H}_{13}\text{NO}]^+$	Molecular Ion ( $\text{M}^{+\cdot}$ )
184	$[\text{M} - \text{CH}_3]^+$	Loss of a methyl radical ( $\cdot\text{CH}_3$ )
169	$[\text{M} - \text{CH}_2\text{O}]^+$	Loss of neutral formaldehyde ( $\text{CH}_2\text{O}$ )
168	$[\text{M} - \text{OCH}_3]^+$	Loss of a methoxy radical ( $\cdot\text{OCH}_3$ )
92	$[\text{C}_6\text{H}_6\text{N}]^+$	Cleavage of the C-N bond
77	$[\text{C}_6\text{H}_5]^+$	Phenyl cation

#### Analysis of Key Fragments:

- m/z 199 (Molecular Ion): This is the most important peak, confirming the molecular weight of the compound. Its relatively high abundance is expected due to the stabilizing effect of the aromatic systems.
- m/z 184 ( $[\text{M} - \text{CH}_3]^+$ ): A very common fragmentation for methoxy-substituted aromatic compounds is the loss of a methyl radical (15 amu) from the ether linkage.[\[11\]](#)
- m/z 168 ( $[\text{M} - \text{OCH}_3]^+$ ): This peak results from the cleavage of the aryl-O bond, with the loss of a methoxy radical (31 amu).
- m/z 169 ( $[\text{M} - \text{CH}_2\text{O}]^+$ ): This fragment arises from a rearrangement reaction where a hydrogen is transferred, followed by the elimination of a neutral formaldehyde molecule (30 amu). This is a characteristic fragmentation for aryl methyl ethers.

#### Diagram: Proposed EI-MS Fragmentation Pathway



Caption: Proposed EI-MS fragmentation pathway for **4-(3-Methoxyphenyl)aniline**.

## Conclusion

The complementary data obtained from FT-IR spectroscopy and mass spectrometry provide a robust and unambiguous structural confirmation of **4-(3-Methoxyphenyl)aniline**. FT-IR confirms the presence of all key functional groups—the secondary aromatic amine, the aryl ether, and the disubstituted aromatic rings—through their characteristic vibrational absorptions. Mass spectrometry confirms the molecular weight via the molecular ion peak and offers further structural insight through predictable fragmentation patterns, such as the characteristic losses from the methoxy group. Together, these techniques form the cornerstone of analytical characterization, ensuring the identity and integrity of this important chemical intermediate for researchers and developers.

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